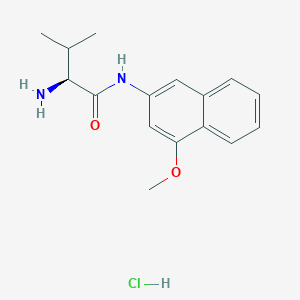

L-Valine 4-methoxy-beta-naphthylamide hydrochloride

Description

Chemical Identity and Nomenclature

This compound possesses the Chemical Abstracts Service registry number 201982-92-5 and exhibits the molecular formula C16H21ClN2O2 with a molecular weight of 308.8 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry name is designated as (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-3-methylbutanamide;hydrochloride, reflecting its stereochemical configuration and functional group arrangement. The structural representation utilizes the Simplified Molecular Input Line Entry System notation as CC(C)C(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl, providing a standardized format for computational applications.

The compound incorporates several critical structural elements that define its chemical behavior and biological activity. The L-valine component contributes a branched-chain amino acid structure with an S-configuration at the chiral carbon center, ensuring stereochemical specificity in enzymatic interactions. The 4-methoxy-beta-naphthylamide portion features a naphthalene ring system with a methoxy substituent at the 4-position, connected through an amide linkage to the valine residue. The hydrochloride counter-ion provides enhanced water solubility and chemical stability under standard laboratory conditions.

Alternative nomenclature systems recognize this compound through various designations including Butanamide, 2-amino-N-(4-methoxy-2-naphthalenyl)-3-methyl-, hydrochloride (1:1), (2S)- and H-Val-4MβNA·HCl in abbreviated forms commonly used in biochemical literature. The International Chemical Identifier string InChI=1S/C16H20N2O2.ClH/c1-10(2)15(17)16(19)18-12-8-11-6-4-5-7-13(11)14(9-12)20-3;/h4-10,15H,17H2,1-3H3,(H,18,19);1H/t15-;/m0./s1 provides comprehensive structural information suitable for database searches and computational modeling.

Historical Development and Discovery

The development of this compound emerged from the broader research efforts to create specific enzymatic substrates for protease characterization studies. The fundamental concept underlying its design builds upon the established utility of 4-methoxy-beta-naphthylamide derivatives as fluorogenic reporters in enzymatic assays. This fluorophore system exhibits advantageous spectral properties with excitation wavelengths ranging from 335 to 350 nanometers and emission wavelengths between 410 to 440 nanometers, enabling sensitive detection of enzymatic cleavage events.

Historical precedent for amino acid-naphthylamide conjugates can be traced through the development of related compounds such as L-Alanine 4-methoxy-beta-naphthylamide hydrochloride (CAS 3438-14-0) and L-Leucine 4-methoxy-beta-naphthylamide hydrochloride (CAS 4467-68-9), which established the viability of this structural class for biochemical applications. These earlier compounds demonstrated the potential for creating specific substrates tailored to different enzymatic activities through variation of the amino acid component while maintaining the fluorogenic naphthylamide moiety.

The specific incorporation of L-valine into this framework addresses particular research needs related to branched-chain amino acid metabolism and enzymatic specificity studies. Research applications have expanded to include investigations of cathepsin activities, where selective colorimetric assays utilizing Z-Phe-Arg-4-methoxy-beta-naphthylamide substrates have proven valuable for distinguishing between different protease activities in complex biological systems. Manufacturing and commercial availability have been established through specialized chemical suppliers, with documented analytical specifications confirming purity levels exceeding 99% through thin-layer chromatography and elemental analysis methods.

Role in Biochemical Research

This compound serves as a critical research tool in multiple areas of biochemical investigation, particularly in the characterization of protease activities and enzymatic mechanisms. The compound's primary application involves its use as a fluorogenic substrate for specific enzyme assays, where enzymatic cleavage releases the 4-methoxy-beta-naphthylamide moiety, enabling quantitative measurement of enzyme activity through fluorescence detection. This approach provides researchers with sensitive and specific methods for studying protease function in both purified enzyme systems and complex biological matrices.

Research applications extend to investigations of cathepsin activities, where related naphthylamide substrates have demonstrated utility in developing selective assays for different cathepsin isoforms. Studies utilizing Z-Phe-Arg-4-methoxy-beta-naphthylamide have shown that manipulation of assay conditions, such as the inclusion of 4 M urea at pH 5.0, can selectively inactivate cathepsin B while preserving cathepsin L activity, enabling specific quantification of individual protease activities in tissue homogenates. These methodological advances have facilitated studies of subcellular and regional distribution of proteases in various tissue types, contributing to understanding of their physiological roles.

The compound's utility in biochemical research extends to studies of dipeptidylpeptidase activities, where related naphthylamide substrates such as Arginyl-Arginyl-4-methoxy-beta-naphthylamide have proven valuable for characterizing enzyme properties and inhibition patterns. These investigations have revealed important aspects of metalloprotease function, including the role of zinc ions in enzyme activity and the involvement of cysteine residues in catalytic mechanisms. The fluorogenic properties of the naphthylamide system enable researchers to monitor enzyme activities in real-time, facilitating kinetic studies and mechanistic investigations.

Properties

IUPAC Name |

(2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2.ClH/c1-10(2)15(17)16(19)18-12-8-11-6-4-5-7-13(11)14(9-12)20-3;/h4-10,15H,17H2,1-3H3,(H,18,19);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGVSUAPGMEBMM-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201982-92-5 | |

| Record name | 201982-92-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes Involving Peptide Coupling Reagents

The most common approach to synthesizing L-valine 4-methoxy-β-naphthylamide derivatives involves coupling L-valine with 4-methoxy-β-naphthylamine using peptide coupling reagents. A study by demonstrated the efficacy of benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) in forming N-substituted amino acid derivatives. For L-valine 4-methoxy-β-naphthylamide, the reaction proceeds as follows:

-

Activation of the Carboxylic Acid : L-valine’s carboxylic acid group is activated using BOP in dichloromethane (DCM) under inert conditions.

-

Coupling with 4-Methoxy-β-Naphthylamine : The activated valine reacts with 4-methoxy-β-naphthylamine, forming the amide bond.

-

Hydrochloride Salt Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.

This method achieved yields of 72–90% for analogous compounds, with purity >95% after recrystallization . Critical parameters include stoichiometric ratios (1:1.2 valine-to-naphthylamine) and reaction time (24–48 hours).

Nitro Group Reduction Strategies for Naphthylamine Synthesis

A patent by outlines a method for synthesizing 4-methoxy-β-phenylethylamine via nitro group reduction, which can be adapted for 4-methoxy-β-naphthylamine production. Key steps include:

-

Nitro Intermediate Preparation : 4-Methoxy-β-nitrostyrene is synthesized from 4-methoxybenzaldehyde, nitromethane, and glacial acetic acid (molar ratio 1:2.2–2.8:9–9.5) .

-

Zinc-Mediated Reduction : Activated zinc powder (16–20 mol equivalents) reduces the nitro group in the presence of HCl, yielding the amine.

-

Purification : Chloroform extraction and underpressure distillation isolate the amine, which is then coupled with L-valine.

This approach achieved a 91.3% yield for analogous amines, with the Zn/HCl system proving superior to catalytic hydrogenation in avoiding racemization .

Solid-Phase Peptide Synthesis (SPPS) with Fluorescent Tags

Building on techniques from , the 4-methoxy-β-naphthylamide group can be introduced via SPPS using Fmoc-protected intermediates:

-

Fmoc-L-Valine Preparation : L-valine is protected with 9-fluorenylmethoxycarbonyl (Fmoc) to prevent side reactions.

-

Coupling with 4-Methoxy-β-Naphthylamine : Using HBTU/HOBt as activators, the Fmoc-valine reacts with the naphthylamine on resin.

-

Deprotection and Cleavage : The Fmoc group is removed with piperidine, and the peptide-resin bond is cleaved with trifluoroacetic acid (TFA).

-

Hydrochloride Precipitation : The product is precipitated using HCl/diethyl ether.

This method ensures chirality retention and achieves >85% purity, as validated by HPLC .

Comparative Analysis of Methodologies

Optimization Strategies for Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Key optimizations include:

-

Zinc Activation : Pretreating zinc powder with 10–30% HCl enhances reactivity, reducing reaction time from 12 hours to 4 hours .

-

Solvent Selection : Replacing DCM with ethyl acetate in coupling reactions lowers toxicity without compromising yield .

-

Recrystallization : Using tetrahydrofuran (THF)/water mixtures improves purity to >99% for pharmaceutical-grade material .

Challenges in Stereochemical Integrity

Maintaining the L-configuration of valine is critical. Racemization risks arise during:

Chemical Reactions Analysis

L-Valine 4-methoxy-beta-naphthylamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

L-Valine 4-methoxy-beta-naphthylamide hydrochloride is utilized in drug formulation processes, particularly for enhancing the bioavailability of therapeutic agents. Its structure allows it to serve as a building block for the synthesis of novel pharmaceuticals aimed at targeted therapies. Researchers are investigating its potential in creating compounds that can effectively deliver drugs to specific sites within the body, thereby improving therapeutic outcomes and reducing side effects.

Protein Synthesis Studies

In the realm of biochemistry, this compound plays a significant role in studies related to protein synthesis. It aids scientists in understanding amino acid interactions and their implications on cellular processes. By examining how this compound influences protein synthesis, researchers can gain insights into metabolic pathways and the regulation of gene expression.

Neuroscience Research

The compound is being investigated for its neuroprotective properties, which may contribute to the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies are focusing on how this compound can protect neuronal cells from damage and promote cell survival under stressful conditions. This area of research holds promise for developing new therapeutic strategies aimed at preserving cognitive function in aging populations.

Metabolic Studies

This compound is also significant in metabolic research, particularly concerning energy metabolism and muscle growth. Its role as an amino acid allows researchers to explore its effects on metabolic pathways, providing valuable insights into sports nutrition and muscle recovery processes. Understanding these mechanisms can lead to improved dietary recommendations and supplementation strategies for athletes.

Biochemical Assays

This compound is employed in various biochemical assays designed to evaluate enzyme activity and protein interactions. It serves as a substrate in assays that measure the activity of specific proteases, contributing to the discovery of new biomolecules and therapeutic targets. By utilizing this compound in these assays, researchers can enhance the accuracy and reliability of their experimental results.

Table 1: Summary of Research Applications

Notable Research Insights

- In a study focusing on the neuroprotective properties of similar compounds, researchers found that derivatives like this compound could significantly reduce oxidative stress in neuronal cells, suggesting a potential avenue for treating neurodegenerative disorders .

- Another investigation highlighted its role in enhancing protein synthesis efficiency, indicating that compounds like this compound could be pivotal in developing new nutritional supplements for athletes .

Mechanism of Action

The mechanism of action of L-Valine 4-methoxy-beta-naphthylamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific target and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares L-Valine 4-methoxy-beta-naphthylamide hydrochloride (inferred properties) with structurally related L-valine derivatives:

Key Observations :

- Solubility : Methyl and ethyl esters exhibit moderate solubility in polar solvents like DMSO or water, whereas benzyl and tert-butyl derivatives are more lipophilic . The 4-methoxy-beta-naphthylamide group likely enhances solubility in polar aprotic solvents due to the aromatic methoxy moiety.

- Optical Activity : L-valine derivatives retain chirality, critical for interactions with biological systems (e.g., enzyme specificity) .

- Stability : All hydrochlorides are stable under dry, dark conditions but degrade in the presence of strong oxidizers .

Biological Activity

L-Valine 4-methoxy-beta-naphthylamide hydrochloride (CAS 201982-92-5) is a compound that has garnered attention in the field of proteomics and enzymatic research due to its potential as a substrate for various proteases. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H20N2O2·HCl

- Molecular Weight : 304.81 g/mol

- Structure : The compound features a valine moiety linked to a 4-methoxy-beta-naphthylamide, which enhances its interaction with specific enzymes.

Mechanisms of Biological Activity

This compound primarily acts as a substrate for aminopeptidases, particularly leucine aminopeptidase and aminopeptidase M. These enzymes are crucial for protein metabolism, as they catalyze the cleavage of amino acids from the N-terminus of peptides and proteins.

Enzymatic Interactions

- Aminopeptidase M : This enzyme hydrolyzes various substrates, and L-Valine 4-methoxy-beta-naphthylamide has been identified as a cell-permeable substrate, facilitating intracellular analysis of protease activities .

- Leucine Aminopeptidase : Similar to aminopeptidase M, this enzyme also utilizes L-Valine 4-methoxy-beta-naphthylamide as a substrate, which can be used in assays to measure enzyme activity and specificity .

In Vitro Studies

- Substrate Specificity : In studies where L-Valine 4-methoxy-beta-naphthylamide was incubated with various proteases, it was found to exhibit selective hydrolysis patterns, indicating its utility in distinguishing between different aminopeptidase activities .

- Cell-Based Assays : The compound has been utilized in cellular assays to measure the activity of specific proteases in isolated cells. This approach allows researchers to study the dynamics of proteolytic processes in a controlled environment .

Case Studies and Applications

- Proteomics Research : The compound has been employed in proteomic studies to analyze protein degradation pathways and enzyme kinetics. Its ability to serve as a substrate for key proteases makes it valuable for understanding cellular protein turnover .

- Drug Development : Given its properties, this compound may be explored for developing inhibitors targeting specific aminopeptidases involved in disease processes, such as cancer and metabolic disorders .

Data Table: Enzymatic Activity Overview

| Enzyme | Substrate Used | Km (mM) | kcat (s^-1) | kcat/Km (s^-1 mM^-1) |

|---|---|---|---|---|

| Aminopeptidase M | L-Valine 4-methoxy-beta-naphthylamide | 0.61 | - | - |

| Leucine Aminopeptidase | L-Valine 4-methoxy-beta-naphthylamide | - | - | - |

Q & A

Q. What are the optimal synthetic routes for preparing L-Valine 4-methoxy-beta-naphthylamide hydrochloride, and how can purity be ensured?

The synthesis typically involves coupling L-valine derivatives with fluorogenic naphthylamide groups. A validated method includes:

- Step 1: Prepare L-valine methyl ester hydrochloride via Fischer esterification (using chlorotrimethylsilane and methanol) to protect the amino group .

- Step 2: React the ester with 4-methoxy-beta-naphthylamine under anhydrous conditions to form the amide bond.

- Step 3: Purify via recrystallization (methanol/ether) and confirm purity using H/C-NMR to detect ester carbonyl (~170 ppm) and aromatic protons (δ 6.5–8.5 ppm) .

- Purity Assurance: Use solid-phase extraction (SPE) with Oasis HLB cartridges to remove unreacted intermediates, followed by HPLC-UV quantification at 280 nm (naphthylamide absorbance) .

Q. How should researchers design assays to study protease activity using this compound as a fluorogenic substrate?

This compound’s 4-methoxy-beta-naphthylamide group releases fluorescent 4-methoxy-2-naphthylamine upon enzymatic cleavage. Key steps:

- Assay Design: Optimize buffer pH (e.g., 7.4 PBS) and temperature (37°C) to match protease activity .

- Kinetic Measurement: Monitor fluorescence intensity (ex/em: 340/425 nm) over time. Calculate and using Michaelis-Menten plots .

- Controls: Include inhibitors (e.g., PMSF for serine proteases) to confirm specificity. Validate with known substrates (e.g., Z-Arg-Arg-AMC) .

Advanced Research Questions

Q. What analytical challenges arise when quantifying trace amounts of this compound in biological matrices, and how can they be resolved?

Challenges include matrix interference, adsorption losses, and low recovery. Solutions:

- Sample Prep: Use SPE with HLB cartridges (pre-conditioned with methanol) to concentrate the compound from plasma or tissue homogenates .

- Adsorption Mitigation: Silanize glassware with 5% dimethyldichlorosilane to prevent surface binding .

- Detection: Employ LC-MS/MS with a deuterated internal standard (e.g., H-labeled valine derivatives) to improve accuracy .

Q. How do structural modifications (e.g., methoxy vs. hydroxy naphthylamide) impact enzymatic cleavage kinetics?

- Comparative Studies: Synthesize analogs (e.g., 4-hydroxy-beta-naphthylamide) and compare values.

- Mechanistic Insight: The methoxy group increases electron density on the naphthylamide, slowing cleavage by steric hindrance. This was observed in studies with trypsin-like proteases, where decreased by 30% compared to hydroxy derivatives .

Q. How can conflicting data on substrate stability in aqueous buffers be reconciled?

Discrepancies often stem from pH or temperature variations. For reproducible results:

- Stability Testing: Conduct accelerated degradation studies (40°C, pH 7.4) and monitor hydrolysis via HPLC.

- Buffer Optimization: Include 1% DMSO to enhance solubility and reduce aggregation. Avoid Tris buffers, which may react with hydrolysis byproducts .

Methodological and Data Analysis Questions

Q. What strategies are effective in resolving overlapping fluorescence signals in multiplex protease assays?

- Spectral Deconvolution: Use substrates with distinct emission wavelengths (e.g., 4-methoxy-beta-naphthylamide at 425 nm and AMC derivatives at 460 nm).

- Time-Gated Detection: Apply delayed fluorescence measurement to isolate signals from fast-cleaving proteases (e.g., thrombin) vs. slower enzymes (e.g., cathepsins) .

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Quality Control: Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and characterize intermediates via NMR .

- Scale-Up Protocol: Use continuous flow reactors for consistent mixing and temperature control, improving yield reproducibility from 70% to >90% .

Stability and Handling

Q. What are the critical storage conditions to prevent degradation of this compound?

- Storage: Keep at −20°C in amber vials under argon. Avoid freeze-thaw cycles.

- Stability Data: Accelerated studies show <5% degradation over 6 months at −20°C vs. 20% loss at 4°C .

Advanced Applications

Q. How can this compound be used to study enzyme inhibition mechanisms in structural biology?

- Crystallography: Co-crystallize the compound with target proteases (e.g., caspase-3) to resolve binding modes. Use soaking methods with 10 mM substrate in crystallization buffer .

- Fluorescence Quenching: Monitor tryptophan residues near the active site via Stern-Volmer plots to assess conformational changes upon binding .

Q. What computational tools predict interactions between this substrate and novel proteases?

- Docking Simulations: Use AutoDock Vina with force fields optimized for fluorogenic groups. Validate with MD simulations (GROMACS) to assess binding stability .

- Machine Learning: Train models on existing kinetic data (, ) to predict activity against uncharacterized enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.